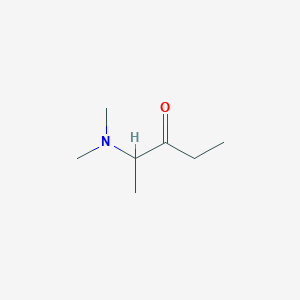
Direct black 166
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Direct Black 166 is an organic dye known for its high dyeing strength and excellent hydrophilicity. It is primarily used in the textile industry for dyeing cotton, linen, silk, and wool. The compound is also utilized in dyeing leather, as well as in the production of dye inks, paints, and crafts. Its chemical structure is characterized by the presence of azo groups, which contribute to its vibrant black color.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Direct Black 166 is synthesized through a series of coupling reactions involving aromatic amines and naphthalene derivatives. The process typically involves the following steps:
Diazotization: Aromatic amines such as 4-amino-N-(4-aminophenyl)benzamide are diazotized in acidic conditions to form diazonium salts.
Coupling: The diazonium salts are then coupled with compounds like 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid in alkaline conditions.
Further Coupling: The resulting intermediate undergoes another coupling reaction with benzene-1,3-diamine to form the final product, this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the diazotization and coupling reactions are carefully controlled to ensure high yield and purity. The process requires precise temperature and pH control, as well as the use of specific catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions: Direct Black 166 undergoes various chemical reactions, including:
Oxidation: The azo groups in this compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the azo groups leads to the formation of aromatic amines.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite and zinc dust are often used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Nitro derivatives of the original compound.
Reduction: Aromatic amines.
Substitution: Halogenated or sulfonated derivatives of this compound.
Aplicaciones Científicas De Investigación
Direct Black 166 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying azo dye chemistry and reaction mechanisms.
Biology: The compound is employed in staining techniques for visualizing cellular structures.
Medicine: Research on the toxicity and environmental impact of this compound helps in understanding its effects on human health.
Industry: It is used in the development of new dye formulations and in the study of dye degradation processes.
Mecanismo De Acción
The mechanism of action of Direct Black 166 involves its interaction with various molecular targets. The azo groups in the compound can form hydrogen bonds with the hydroxyl and amino groups on the surface of fibers, leading to strong adsorption and dyeing properties. Additionally, the compound can undergo redox reactions, which play a role in its decolorization
Propiedades
Número CAS |
57131-19-8 |
|---|---|
Fórmula molecular |
C35H26N10Na2O8S2 |
Peso molecular |
824.8 g/mol |
Nombre IUPAC |
disodium;4-amino-3-[[4-[[4-[(2,4-diaminophenyl)diazenyl]phenyl]carbamoyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C35H28N10O8S2.2Na/c36-21-8-15-27(26(37)18-21)43-40-25-13-11-22(12-14-25)39-35(47)19-6-9-24(10-7-19)42-44-32-28(54(48,49)50)16-20-17-29(55(51,52)53)33(34(46)30(20)31(32)38)45-41-23-4-2-1-3-5-23;;/h1-18,46H,36-38H2,(H,39,47)(H,48,49,50)(H,51,52,53);;/q;2*+1/p-2 |
Clave InChI |
HADJHXHBAFQEAO-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)C(=O)NC5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)N)O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2,8,10-Trioxa-5-azadodecanoic acid, 5-[5-(acetylamino)-2-methoxy-4-[(5-nitro-2-thiazolyl)azo]phenyl]-9-oxo-, ethyl ester](/img/structure/B13793495.png)






